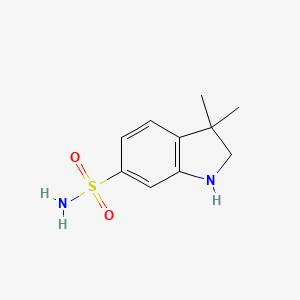![molecular formula C8H11ClN2O B13482364 (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13482364.png)
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is a heterocyclic compound that features a pyrido[3,2-b][1,4]oxazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound, followed by methylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine: The parent compound without the hydrochloride salt.
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine derivatives: Various derivatives with different substituents on the pyrido[3,2-b][1,4]oxazine core.
Uniqueness
(3R)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C8H11ClN2O |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
(3R)-3-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-6-5-11-7-3-2-4-9-8(7)10-6;/h2-4,6H,5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
Clé InChI |
ZSUXBHHKCLNXBR-FYZOBXCZSA-N |
SMILES isomérique |
C[C@@H]1COC2=C(N1)N=CC=C2.Cl |
SMILES canonique |
CC1COC2=C(N1)N=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


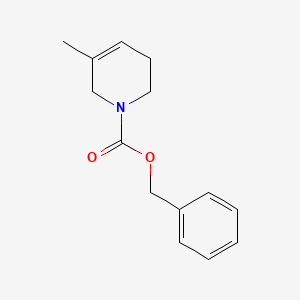
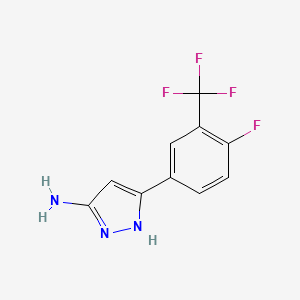
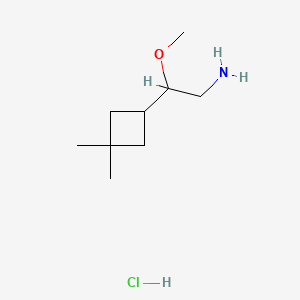


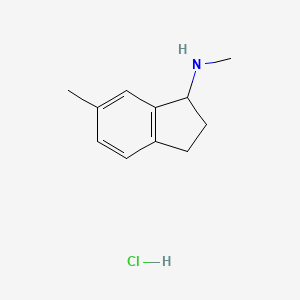
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)


